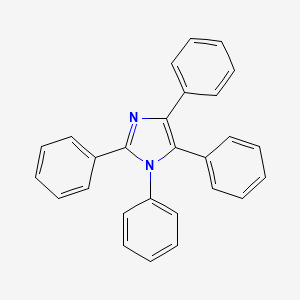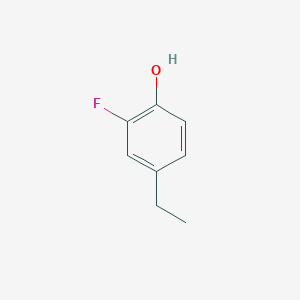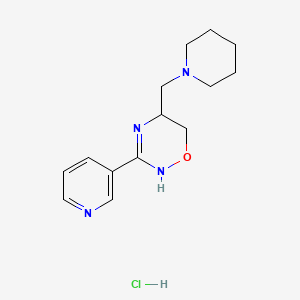
Iroxanadine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary. It is primarily investigated for its cardioprotective properties and its potential use in treating vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease . The compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis .
Preparation Methods
The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Iroxanadine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphorylation on small molecules.
Biology: The compound is investigated for its role in endothelial cell function and its potential to protect against vascular diseases.
Medicine: This compound is explored for its cardioprotective properties and its potential use in preventing restenosis following vascular surgery or balloon angioplasty
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents targeting vascular diseases.
Mechanism of Action
The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.
Comparison with Similar Compounds
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its role in endothelial cell homeostasis. Similar compounds include other pyridine derivatives and small molecules that target vascular diseases. this compound’s ability to induce phosphorylation of p38 SAPK and its cardioprotective properties set it apart from other compounds in its class .
Properties
CAS No. |
934838-73-0 |
|---|---|
Molecular Formula |
C14H21ClN4O |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI Key |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


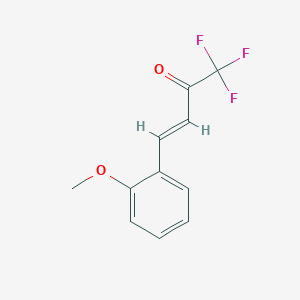
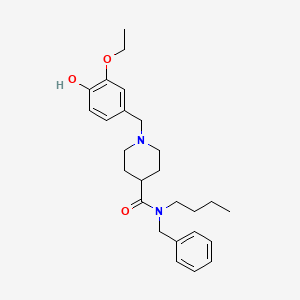
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

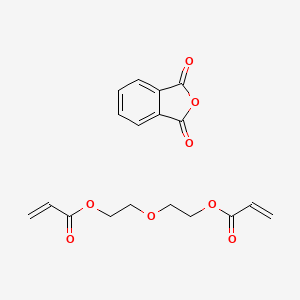
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
